3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide
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Overview
Description
3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide is a useful research compound. Its molecular formula is C24H27N3O2 and its molecular weight is 389.499. The purity is usually 95%.
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Scientific Research Applications
DNA Minor Groove Binders
- Synthetic dyes like Hoechst 33258, which share structural features with the compound you're interested in, are known to bind strongly to the minor groove of double-stranded B-DNA. These compounds, including their analogues, are used in various biological applications such as fluorescent DNA staining, chromosome analysis, and as potential leads for drug design due to their ability to interact specifically with DNA sequences (Issar & Kakkar, 2013).
Indole Synthesis and Applications
- Indole alkaloids, which are structurally related to the compound of interest through the indole moiety, inspire organic chemists due to their complex structures and biological activities. Synthesis methods for indoles are crucial for developing new pharmaceuticals, highlighting the significance of understanding and developing novel synthetic routes for compounds with indole cores (Taber & Tirunahari, 2011).
Benzene-1,3,5-tricarboxamide Derivatives
- Compounds like benzene-1,3,5-tricarboxamide (BTAs) and their derivatives show the importance of structural motifs found in complex organic molecules. BTAs' simple structure and supramolecular self-assembly behavior underline their potential in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Chalcones with Biological Activities
- Chalcones bearing specific functional groups have been identified for their broad spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. This highlights the relevance of studying compounds with similar structural features for potential therapeutic applications (Zhai, Sun, & Sang, 2022).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes and are often the targets for treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that this compound binds to.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The affected pathways and their downstream effects would depend on the specific biological activity of this compound.
Pharmacokinetics
The compound’s logp value is 39927, and its logD value is 33639 . These values suggest that the compound is lipophilic, which could influence its absorption and distribution in the body. The compound also has a polar surface area of 48.702 , which could impact its ability to cross biological membranes and thus affect its bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , the effects could range from inhibition of viral replication in the case of antiviral activity, to reduction of inflammation in the case of anti-inflammatory activity, to killing of cancer cells in the case of anticancer activity, among others.
Properties
IUPAC Name |
3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-15-9-11-27(12-10-15)24(29)22-21(19-14-17(3)7-8-20(19)25-22)26-23(28)18-6-4-5-16(2)13-18/h4-8,13-15,25H,9-12H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDDQNQFFDGCFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(N2)C=CC(=C3)C)NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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